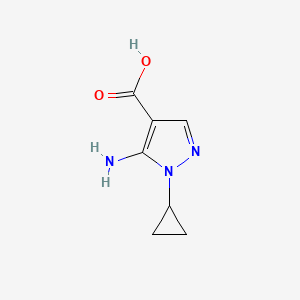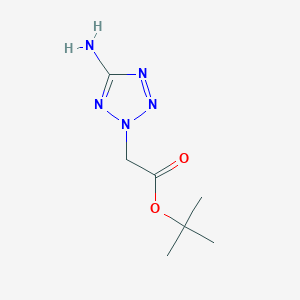![molecular formula C30H29N5O2 B2603651 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-87-9](/img/structure/B2603651.png)
2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
The synthesized series of novel pyrazole derivatives, including 2-morpholino analogs, have demonstrated potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The molecular docking studies suggest these compounds' strong binding interactions with bacterial proteins, indicating their utility in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Microwave-Assisted Synthetic Techniques
Microwave-assisted synthesis has been employed to create mono- and disubstituted derivatives of related compounds, showcasing an efficient, rapid, and environmentally friendly method for producing these chemicals. This approach highlights the compound's relevance in facilitating novel synthetic routes for chemical and pharmaceutical applications (Aljohani et al., 2019).
Catalytic Enantioselective Synthesis
The catalytic enantioselective synthesis of morpholinones, which are crucial in organic synthesis and medicinal chemistry, underscores the significance of 2-morpholino derivatives in advancing synthetic methodologies. This research opens up new possibilities for the development of chiral morpholinones and their applications in pharmaceutical synthesis (He, Wu, Wang, & Zhu, 2021).
Anti-inflammatory and Anticonvulsant Activities
The design and synthesis of thiophene derivatives containing the 2-morpholino motif have been explored for their anti-inflammatory properties. Some compounds have shown promising results in inhibiting carrageenan-induced paw oedema, suggesting their potential as anti-inflammatory agents. Additionally, the synthesis of 3-aminopyrroles and their evaluation for anticonvulsant activity highlight the therapeutic potential of morpholinone derivatives in treating neurological disorders (Helal et al., 2015); (Unverferth et al., 1998).
Photophysical Properties and Material Science Applications
The synthesis and characterization of compounds related to 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone have contributed to material science, particularly in understanding the photophysical properties of organic compounds. These studies offer insights into the compounds' luminescence behavior, which could be leveraged in developing new materials for optical and electronic applications (Pye, Fronczek, & Isovitsch, 2010).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It is suggested that similar compounds act as positive allosteric modulators of ampa receptors .
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptor activity, which plays a crucial role in synaptic transmission and plasticity .
Result of Action
Similar compounds have been reported to modulate ampa receptor activity, which could potentially influence neuronal excitability and synaptic plasticity .
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYDJMNTHQDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

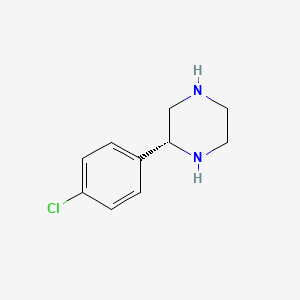
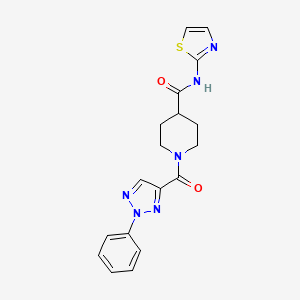
![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
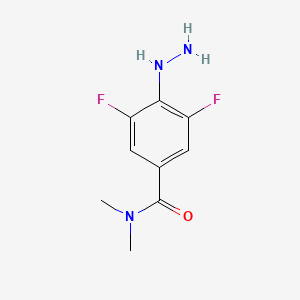
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)
![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)
